2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

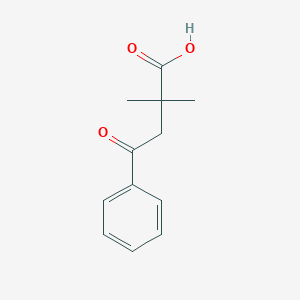

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOADEDHOFTRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341076 | |

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15116-34-4 | |

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS 15116-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, with the CAS number 15116-34-4, is a keto carboxylic acid of interest in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, drawing from available data and analogous compounds. The document covers physicochemical characteristics, a proposed synthetic route, potential biological activities based on related butyric acid derivatives, and general analytical methodologies. Due to the limited specific research on this compound, some sections present hypothesized pathways and protocols based on established chemical and biological principles, providing a framework for future investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 15116-34-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [4] |

| Boiling Point | 364.6°C at 760 mmHg | |

| Flash Point | 188.5°C | |

| Density | 1.135 g/cm³ | |

| Vapor Pressure | 5.91E-06 mmHg at 25°C | |

| Refractive Index | 1.532 | |

| Purity | Typically available at ≥96% |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a standard and effective method for the synthesis of the parent compound, 4-oxo-4-phenylbutanoic acid, is the Friedel-Crafts acylation.[5][6][7] This methodology can be adapted for the synthesis of the 2,2-dimethyl derivative.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol outlines the synthesis of this compound from benzene and 2,2-dimethylsuccinic anhydride.

Materials:

-

Benzene (anhydrous)

-

2,2-Dimethylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride. The apparatus must be thoroughly dried and protected from atmospheric moisture with a drying tube.

-

Addition of Reactants: Add anhydrous benzene to the flask. Prepare a solution of 2,2-dimethylsuccinic anhydride in anhydrous benzene and add it to the dropping funnel. Slowly add the anhydride solution to the stirred suspension of aluminum chloride in benzene. An exothermic reaction may occur, and the addition rate should be controlled to maintain a manageable temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic extracts.

-

Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents, to yield the purified solid product.[5]

References

- 1. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHYL-4-OXO-4-PHENYL-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph | MDPI [mdpi.com]

Technical Guide: Physicochemical Properties of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS No. 15116-34-4) is a keto carboxylic acid with a molecular structure that makes it a subject of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, containing both a ketone and a carboxylic acid group, allows for a variety of chemical transformations, positioning it as a potential building block for more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its study.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source(s) |

| CAS Number | 15116-34-4 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Boiling Point | 364.6 °C at 760 mmHg | [3][5] |

| Flash Point | 188.5 °C | [3][5] |

| Density | 1.135 g/cm³ | [3] |

| LogP (predicted) | 2.37020 | [3] |

| pKa (estimated) | ~4.5 (by analogy to 4-oxo-4-phenylbutanoic acid) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide (by analogy). | [7] |

| Appearance | Assumed to be a solid at room temperature (by analogy to similar compounds). | [6][7] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride.[3] The following protocol is adapted from the synthesis of the closely related 4-oxo-4-phenylbutanoic acid.[8]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

2,2-Dimethylsuccinic anhydride

-

Anhydrous benzene

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., benzene or a mixture of ethyl acetate and hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (a molar ratio of at least 2:1 of AlCl₃ to the anhydride is recommended).[8] The apparatus must be completely dry and protected from atmospheric moisture.

-

Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of 2,2-dimethylsuccinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride.

-

Reaction: Heat the mixture under reflux.[8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[8]

-

Workup: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic layers.

-

Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[8] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.[8]

Determination of pKa by NMR Spectroscopy

The acid dissociation constant (pKa) is a critical parameter. For keto acids, this can be complex due to the potential for keto-enol tautomerism. A general method using Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Principle: The chemical shifts of protons or carbons near the carboxylic acid group are sensitive to the protonation state of the molecule. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined.

Procedure Outline:

-

Sample Preparation: Prepare a series of samples of this compound in a mixed solvent system (e.g., 9:1 H₂O:D₂O) at a constant ionic strength.

-

pH Adjustment: Adjust the pH of each sample to a different value across a range of at least 3 pH units centered around the estimated pKa.

-

NMR Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

-

Data Analysis: Plot the chemical shift of a specific nucleus (e.g., the protons on the carbon adjacent to the carbonyl group) against the measured pH of each sample. Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa.

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of this compound.

Experimental Workflow

This diagram outlines a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

References

- 1. 2,2-DIMETHYL-4-OXO-4-PHENYL-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2-DIMETHYL-4-OXO-4-PHENYLBUTYRIC ACID | 15116-34-4 [chemicalbook.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. 15116-34-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2,2-dimethyl-4-oxo-4-phenylbutanoic acid15116-34-4,Purity96%_Fluorochem Ltd. [molbase.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (C12H14O3)

A comprehensive review of the available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number and commercial availability, detailed experimental protocols, extensive spectroscopic data, and biological activity studies are not readily found in published scientific literature. This guide provides the available information and discusses potential synthetic routes and related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Formula

This compound is a carboxylic acid with the chemical formula C12H14O3. Its structure features a phenyl group attached to a carbonyl carbon, which is part of a butanoic acid backbone. The key characteristic of this molecule is the presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carboxyl group).

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15116-34-4 | [1][2] |

| Molecular Formula | C12H14O3 | [1][2] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Benzoyl-2,2-dimethylpropionic acid | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, based on its structure, plausible synthetic strategies can be proposed.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A potential method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Caption: Proposed Friedel-Crafts acylation synthesis route.

General Experimental Considerations (Hypothetical):

-

Reactants: Benzene, 2,2-dimethylsuccinic anhydride, and anhydrous aluminum chloride.

-

Solvent: An inert solvent such as dichloromethane or nitrobenzene.

-

Procedure:

-

The Lewis acid (e.g., AlCl3) would be added to a solution of 2,2-dimethylsuccinic anhydride in the chosen solvent under anhydrous conditions.

-

Benzene would then be added to the reaction mixture, likely at a controlled temperature.

-

The reaction would proceed via an electrophilic aromatic substitution mechanism.

-

Workup would involve quenching the reaction with an aqueous acid solution to decompose the aluminum chloride complex, followed by extraction and purification of the final product.

-

Note: This is a theoretical pathway, and optimization of reaction conditions would be necessary. The regioselectivity of the anhydride opening would also need to be considered.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. Commercial suppliers of this compound explicitly state that they do not provide analytical data.

Biological Activity and Signaling Pathways

There is no information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule can be described or visualized.

For context, related but structurally different compounds, such as derivatives of 4-oxo-4-phenylbutanoic acid, have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] However, it is crucial to emphasize that these findings are not directly applicable to this compound.

Conclusion

This compound (CAS 15116-34-4) is a known chemical entity, as evidenced by its availability from chemical suppliers. However, a thorough review of scientific databases and literature reveals a significant lack of detailed technical information. Key data, including validated experimental protocols for its synthesis, comprehensive spectroscopic characterization, and any evaluation of its biological properties, are currently unavailable.

This guide highlights the existing knowledge gap and proposes a potential synthetic route to encourage further investigation by researchers and drug development professionals. Future studies are required to elucidate the chemical and biological properties of this compound.

References

Synonyms for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid such as 3-benzoyl-2,2-dimethylpropionic acid

An authoritative resource for researchers, scientists, and drug development professionals delving into the chemistry and potential applications of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

This technical guide provides a comprehensive overview of this compound, also known by its synonym 3-benzoyl-2,2-dimethylpropionic acid. This document consolidates available data on its chemical identity, physicochemical properties, and currently understood synthesis methodologies. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Synonyms

This compound is a keto carboxylic acid. It is structurally characterized by a butyric acid backbone with two methyl groups at the C2 position, a phenyl group attached to a ketone at the C4 position.

Synonyms:

-

3-benzoyl-2,2-dimethylpropionic acid[1]

-

2,2-Dimethyl-4-oxo-4-phenyl-buttersaeure[1]

-

2,2-Dimethyl-3-benzoyl-propionsaeure[1]

-

2,2-dimethyl-4-oxo-4-phenyl-butyric acid[1]

-

Propionic acid, 3-benzoyl-2,2-dimethyl[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 15116-34-4 | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Purity | 96% | [3] |

| Storage | Sealed in dry, room temperature |

Synthesis

A general procedure for a related synthesis of β-benzoylpropionic acid involves refluxing succinic anhydride and dry, thiophene-free benzene with anhydrous aluminum chloride. The reaction mixture is then worked up with water and hydrochloric acid, followed by steam distillation to remove excess benzene. The product is then isolated by filtration and can be purified by recrystallization.[4]

The logical workflow for the synthesis of the target compound can be conceptualized as follows:

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific biological activity data for this compound in publicly accessible scientific literature. While the broader class of aryl propionic acid derivatives is known to include many non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological profile of this compound remains uncharacterized.

Similarly, there is no available information regarding the mechanism of action or its involvement in any signaling pathways. For researchers in drug development, this presents both a challenge and an opportunity. The unique structural features of this compound may confer novel pharmacological properties, warranting further investigation.

Spectroscopic Data

Detailed and verified spectroscopic data, such as 1H and 13C NMR spectra, for this compound are not currently available in the public domain. Chemical suppliers may offer analytical data upon request for their specific batches.[5][6]

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear chemical structure and a number of known synonyms. However, there are significant gaps in the publicly available scientific knowledge regarding its specific physicochemical properties, a detailed and reproducible synthesis protocol, and its biological activity.

For researchers and scientists, this compound represents an area ripe for exploration. Future work should focus on:

-

Development and publication of a detailed, high-yield synthesis protocol. This would be a crucial first step to enable broader research into its properties and applications.

-

Thorough characterization of its physicochemical properties. This includes experimental determination of its melting point, boiling point, and solubility in various solvents.

-

Comprehensive biological screening. Investigating the potential anti-inflammatory, analgesic, anticancer, or other pharmacological activities of this compound is a key area for future research.

-

Elucidation of its mechanism of action. Should any significant biological activity be discovered, understanding the underlying signaling pathways and molecular targets will be essential for any potential therapeutic development.

This technical guide serves as a starting point for these future investigations, providing the currently available information and highlighting the areas where further research is most needed.

References

- 1. 15116-34-4 | this compound - Moldb [moldb.com]

- 2. 15116-34-4|this compound|BLD Pharm [bldpharm.com]

- 3. molbase.com [molbase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]

- 6. 2,2-DIMETHYL-4-OXO-4-PHENYL-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Therapeutic Potential of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited information regarding the specific biological activities of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid derivatives. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related compounds, offering valuable insights for research and development in this chemical space. The presented data and methodologies on analogous scaffolds can serve as a foundational resource for exploring the potential of novel this compound derivatives.

Introduction: The Emerging Landscape of Phenylbutanoic Acid Derivatives in Drug Discovery

The 4-oxo-4-phenylbutanoic acid scaffold and its analogs represent a versatile class of molecules with a broad spectrum of biological activities. While direct studies on 2,2-dimethyl substituted derivatives are scarce, extensive research on related structures has revealed significant potential in oncology, inflammation, and neuroprotection. This technical guide consolidates the existing knowledge on these related compounds, providing a framework for future investigation into the therapeutic promise of this compound derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives structurally related to this compound. This data provides a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Thiazole and Oxadiazole Derivatives

| Compound ID | Structure/Class | Cell Line | IC50 (µM) | Reference |

| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) | A549 (Lung Carcinoma) | 5.42 | [1][2] |

| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (oxime) | A549 (Lung Carcinoma) | 2.47 | [1][2] |

| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (carbohydrazide) | A549 (Lung Carcinoma) | 8.05 | [1] |

| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (carbohydrazide) | A549 (Lung Carcinoma) | 25.4 | [1] |

| Cisplatin | Reference Drug | A549 (Lung Carcinoma) | 11.71 | [1] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of 4-oxo-4-phenylbutanoic acid have demonstrated notable anticancer properties, primarily through the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Mechanism of Action: Apoptosis Induction

Several studies have shown that related compounds induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Neuroprotective Effects of 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid (4-PBA), a structurally related compound, is a well-documented chemical chaperone and histone deacetylase (HDAC) inhibitor with neuroprotective properties. Its mechanisms of action are relevant to the potential therapeutic applications of this compound derivatives in neurodegenerative diseases.

Mechanism of Action: HDAC Inhibition

HDAC inhibitors like 4-PBA increase the acetylation of histones, leading to a more relaxed chromatin structure and altered gene expression. This can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.

Figure 2: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct biological data for this compound derivatives remains limited, the extensive research on structurally similar compounds provides a strong rationale for their investigation. The anticancer, and neuroprotective activities observed in related scaffolds highlight the potential of this chemical class. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying potent and selective lead compounds for further preclinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations.

References

Lack of Documented Therapeutic Applications for 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

A comprehensive review of scientific literature and chemical databases reveals no established therapeutic applications or significant biological activity studies for the compound 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS Number: 15116-34-4).

Despite being commercially available as a research chemical, this specific molecule has not been the subject of published pharmacological, preclinical, or clinical investigations.[1][2][3] As such, a technical guide on its therapeutic uses, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time due to the absence of primary research data.

While there is no information on the specified molecule, research has been conducted on structurally related compounds, which may offer a theoretical starting point for future investigations:

-

2,4-Dioxo-4-phenylbutanoic Acid: Also known as benzoylpyruvic acid, this related α,γ-diketo acid has been identified as an inhibitor of HIV integrase, an enzyme crucial for viral replication.[4]

-

4-Oxo-4-phenylbutanoic Acid Derivatives: Certain derivatives of this core structure have been explored as agonists for the S1P1 receptor, a target for treating autoimmune diseases.[5]

-

2-Oxo-4-phenylbutanoic Acid: This compound serves as a precursor in the enzymatic synthesis of L-homophenylalanine, a building block for angiotensin-converting enzyme (ACE) inhibitors.[6][7][8]

It is important to emphasize that the biological activities of these related molecules cannot be extrapolated to this compound. The presence of the gem-dimethyl group at the C2 position would significantly alter the molecule's shape, polarity, and metabolic stability, leading to a distinct pharmacological profile.

Currently, this compound remains a compound of interest primarily for chemical synthesis and as a potential scaffold for future drug discovery efforts. There is no scientific basis to support a discussion of its therapeutic applications for a research or drug development audience at this time.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. 15116-34-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2,2-DIMETHYL-4-OXO-4-PHENYLBUTYRIC ACID | 15116-34-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.klivon.com [dev.klivon.com]

An In-depth Technical Guide on 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid: Current Understanding and Future Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological mechanism of action of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. A comprehensive review of available scientific literature reveals that this compound is primarily documented as a chemical intermediate, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. At present, there is a significant lack of published research detailing its specific biological activities, molecular targets, or its effects on signaling pathways within biological systems. This document outlines the known chemical context of this compound and highlights the absence of data required for a full mechanistic profile, thereby identifying a gap in current pharmacological research.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₃, is a keto acid derivative.[1] While its structural features suggest potential for biological activity, its role in the scientific literature to date has been largely confined to the realm of synthetic organic chemistry. The most prominent mention of this compound is as a precursor in certain synthetic routes to Ketoprofen, a widely used NSAID.[2][3] However, its utility as a building block in chemical synthesis does not inherently describe its own pharmacological profile or mechanism of action.

Current State of Knowledge: A Gap in Biological Data

Extensive searches of scientific databases and chemical repositories have yielded no specific studies on the biological mechanism of action of this compound. Key areas where data is currently absent include:

-

Pharmacodynamics: There is no information available regarding the specific molecular targets (e.g., enzymes, receptors) with which this compound might interact.

-

Signaling Pathways: No studies have been published that investigate the effect of this compound on intracellular or intercellular signaling cascades.

-

Quantitative Biological Data: Pharmacological metrics such as IC₅₀, EC₅₀, or Ki values, which are crucial for quantifying the potency and efficacy of a compound, have not been determined.

-

Experimental Protocols: Due to the absence of biological studies, there are no established experimental protocols for assessing the activity of this specific molecule in biological systems.

While there is research on structurally related compounds, such as 4-oxo-4-phenylbutanoic acid and its derivatives, these findings cannot be directly extrapolated to this compound due to the structural differences which can significantly alter biological activity.[4][5] For instance, studies on "2,4-Dioxo-4-phenylbutanoic acid" have identified it as an inhibitor of HIV integrase, but this is a distinct molecule.[6][7] Similarly, research on other phenylbutanoic acid derivatives has explored their potential as S1P₁ agonists or HDAC inhibitors, but these are not the compound .[5][8][9]

Known Chemical Synthesis Context

The primary documented role of this compound is as an intermediate in the synthesis of other molecules, such as Ketoprofen.[2][10] This context is purely chemical and does not provide insight into its biological function.

To illustrate its role as a synthetic intermediate, a generalized workflow is presented below.

Caption: Role as a chemical intermediate.

Future Research Directions

The absence of biological data for this compound represents an opportunity for new avenues of research. A logical workflow for investigating the potential biological activity of this compound would involve a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Proposed drug discovery workflow.

A detailed experimental plan to elucidate the mechanism of action would include:

-

In Vitro Target Screening: Profiling the compound against a broad panel of receptors, enzymes, and ion channels to identify potential molecular targets.

-

Cell-Based Assays: Assessing the effect of the compound on various cellular processes, such as cell viability, proliferation, apoptosis, and inflammation in relevant cell lines.

-

Pathway Analysis: Upon identification of a cellular effect, utilizing techniques like western blotting, qPCR, and reporter assays to determine the modulation of specific signaling pathways.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy, pharmacokinetics, and safety.

Conclusion

References

- 1. 15116-34-4|this compound|BLD Pharm [bldpharm.com]

- 2. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 3. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106748718B - Preparation process of ketoprofen - Google Patents [patents.google.com]

A Technical Guide to the Spectral Data of 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and computational models. Furthermore, this document includes detailed, generalized experimental protocols for acquiring such spectral data for a novel organic compound. A logical workflow for the spectroscopic analysis of a chemical compound is also provided.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These values have been estimated using computational algorithms and should be considered as a guide for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| 7.95 - 7.92 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| 7.58 - 7.54 | Multiplet | 1H | Aromatic H (para to C=O) |

| 7.48 - 7.44 | Multiplet | 2H | Aromatic H (meta to C=O) |

| 3.35 | Singlet | 2H | -CH₂- |

| 1.45 | Singlet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~200.5 | Phenyl C=O |

| ~182.0 | Carboxylic Acid C=O |

| ~136.5 | Aromatic C (quaternary) |

| ~133.5 | Aromatic CH (para) |

| ~128.8 | Aromatic CH (meta) |

| ~128.2 | Aromatic CH (ortho) |

| ~52.0 | -CH₂- |

| ~45.0 | Quaternary C |

| ~25.0 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2970-2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Ketone) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 206.09 | [M]⁺ (Molecular Ion) |

| 189.09 | [M - OH]⁺ |

| 161.09 | [M - COOH]⁺ |

| 105.03 | [C₆H₅CO]⁺ (Base Peak) |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.[1]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[1]

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be co-added to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[3]

-

After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization for positive or negative ion mode, respectively.[5]

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

-

The solution is sprayed through a high-voltage capillary to create charged droplets.[6]

-

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[7]

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of a Compound.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the organic compound 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (CAS Number: 15116-34-4). Due to a scarcity of direct quantitative data for this specific molecule, this document also includes qualitative information and data from structurally similar compounds to infer its physicochemical properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its handling, formulation, and potential analytical methodologies. The document covers solubility in various solvents, stability under different conditions, potential degradation pathways, and detailed experimental protocols for its analysis.

Introduction

This compound is a keto-carboxylic acid with a molecular formula of C₁₂H₁₄O₃. Its structure, featuring a phenyl ring, a ketone group, and a carboxylic acid moiety with two methyl groups at the alpha position, suggests specific chemical behaviors relevant to its solubility and stability. Understanding these properties is crucial for its application in research and development, particularly in areas such as chemical synthesis, pharmaceutical formulation, and biological assays. This guide aims to consolidate the currently available information and provide a framework for its practical use.

Physicochemical Properties

While specific, experimentally determined physicochemical properties for this compound are not widely published, some general characteristics can be inferred from its structure and from data on analogous compounds.

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methyl-4-oxo-4-phenylbutanoic acid | 4-Oxo-4-phenylbutanoic acid |

| CAS Number | 15116-34-4 | 1771-65-9 | 2051-95-8 |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 206.24 g/mol | 192.21 g/mol | 178.18 g/mol |

| Appearance | Solid (presumed) | White crystal or crystalline powder[1] | White crystals[2] |

| Melting Point | Not available | 140-142 °C[1] | 114-117 °C[2] |

Solubility Profile

For the related compound, 2-methyl-4-oxo-4-phenyl-butanoic acid, it is reported to be insoluble in water at room temperature but soluble in organic solvents such as ethanol and dimethylformamide.[1] A similar trend can be anticipated for this compound.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The nonpolar phenyl and dimethyl groups likely dominate over the polar carboxylic acid group. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar functional groups. |

| Dichloromethane | Moderately Soluble | A nonpolar organic solvent that may dissolve the compound due to the phenyl and dimethyl groups. |

| Hexane | Insoluble | A nonpolar solvent unlikely to dissolve the polar carboxylic acid. |

Stability

The stability of this compound is a critical consideration for its storage and handling. As a keto acid, it may be susceptible to degradation under certain conditions.

Thermal Stability

The structurally similar 2-methyl-4-oxo-4-phenyl-butanoic acid is reported to have relatively high thermal stability.[1] It is reasonable to assume that this compound also possesses good thermal stability under normal storage conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

pH-Dependent Stability and Degradation

Keto acids can be unstable, particularly under basic conditions where they can undergo various reactions. While specific studies on this compound are lacking, research on the oxidation of the related 4-oxo-4-phenylbutanoic acid has shown that it can degrade to form benzoic acid. This suggests a potential degradation pathway involving cleavage of the butanoic acid chain.

The presence of the carboxylic acid group implies that the compound's stability will be pH-dependent. In acidic to neutral conditions, the carboxylic acid will be protonated, while under basic conditions, it will be deprotonated to the carboxylate form, which may influence its reactivity and degradation pathways.

Photostability

No specific data on the photostability of this compound is available. As a general precaution for organic compounds with aromatic rings and carbonyl groups, it is advisable to store the compound protected from light to minimize the risk of photochemical degradation.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the available literature linking this compound to any specific biological activity or signaling pathway. However, the structurally related compound, 2,4-Dioxo-4-phenylbutanoic acid, has been identified as an inhibitor of HIV integrase.[3] This suggests that compounds with a phenylbutanoic acid scaffold may have the potential to interact with biological targets.

The following diagram illustrates a hypothetical interaction based on the known activity of the related compound. It is important to note that this is speculative and requires experimental validation for this compound.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments. Also, expose solid and solution samples to elevated temperatures and UV light.

-

Incubation: Store the samples under these stress conditions for a predetermined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to separate the parent compound from any degradation products.

-

Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.

-

Evaluation: Determine the percentage of degradation and identify the primary degradation pathways under each stress condition.

Conclusion

While specific quantitative data for the solubility and stability of this compound are limited, this technical guide provides a comprehensive overview based on available information for structurally related compounds and established chemical principles. The compound is predicted to be soluble in common organic solvents and have low solubility in water. As a keto acid, its stability is likely influenced by pH, with potential for degradation under harsh conditions. The provided experimental protocols offer a starting point for researchers to determine the precise physicochemical properties of this compound. Further investigation is warranted to fully characterize its solubility, stability, and potential biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid, a keto-carboxylic acid, and its related analogs are emerging as compounds of interest in medicinal chemistry and drug discovery. The unique structural features of this scaffold, combining a bulky dimethyl group with a phenyl ketone moiety, suggest potential for diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound and its related compounds, focusing on its synthesis, physicochemical properties, and potential biological applications. This document aims to serve as a foundational resource for researchers and professionals in the field, summarizing key data and outlining detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties

This compound, also known as 3-benzoyl-2,2-dimethylpropionic acid, possesses the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . While specific experimental data for this compound is limited in publicly available literature, its structural analogs provide insights into its expected properties.

| Property | Value | Source |

| CAS Number | 15116-34-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-benzoyl-2,2-dimethylpropionic acid |

Synthesis of this compound

The primary synthetic route for analogous 4-oxo-4-phenylbutanoic acids is the Friedel-Crafts acylation of benzene with a suitable anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[2]. Based on this established methodology, a detailed protocol for the synthesis of this compound is proposed below.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from benzene and 3,3-dimethylsuccinic anhydride.

Materials:

-

Benzene (anhydrous)

-

3,3-Dimethylsuccinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid

-

Ice

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 150 mL of anhydrous benzene.

-

Reagent Addition: To the stirred benzene, add 25.6 g (0.2 mol) of 3,3-dimethylsuccinic anhydride.

-

Catalyst Addition: Cool the mixture in an ice bath. Carefully and portion-wise, add 66.7 g (0.5 mol) of anhydrous aluminum chloride. An exothermic reaction with the evolution of HCl gas is expected.

-

Reaction: After the addition of AlCl₃ is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of water and ethanol, to yield purified this compound.

Logical Relationship of Synthesis Steps

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the pharmacological activities of its structural analogs provide valuable insights into its potential therapeutic applications.

Potential as S1P₁ Receptor Agonists

Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁). S1P₁ receptor agonism has proven utility in treating autoimmune diseases by inducing lymphopenia[3]. The structural similarity suggests that this compound could serve as a scaffold for developing novel S1P₁ agonists.

Hypothesized S1P₁ Agonist Signaling Pathway

Potential Anticancer and Anti-inflammatory Activities

Derivatives of related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer, anti-inflammatory, and analgesic properties[4]. Thiazole derivatives of propanoic acids have also shown significant antiproliferative activity against lung cancer cells[5]. Furthermore, some propanoic acid derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity[6]. These findings suggest that this compound could be a valuable starting point for the development of novel anticancer and anti-inflammatory agents.

Potential as RORγt Inverse Agonists

6-Oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising therapeutic target for autoimmune diseases[7]. Given the structural similarities, it is plausible that derivatives of this compound could also modulate RORγt activity.

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data for some related oxo-phenylbutanoic acid derivatives.

| Compound Class | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anticancer | A549 (Lung Adenocarcinoma) | 1.22 - 3.62 | [4] |

| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anticancer | HCT116 (Colon Cancer) | 0.34 - 22.4 | [4] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | A549 (Lung Adenocarcinoma) | 2.47 - 25.4 | [5] |

| 2-(phenylcarbamoyl)phenyl 4-substituted benzoates | Antimycobacterial | M. tuberculosis | 0.125 - 8 | [8] |

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its derivatives, standard in vitro assays can be employed.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cytotoxicity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Database analyses for the prediction of in vivo drug–drug interactions from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. The primary synthetic strategy employed is the Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride, a robust and widely utilized method for the formation of aryl ketones.[1][2][3] This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction

This compound is a keto acid that can serve as a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates. The structural motif of a γ-keto acid allows for a diverse range of subsequent chemical transformations. The most direct and common method for the synthesis of this and similar 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative.[4][5][6] This reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated from the anhydride in the presence of a Lewis acid catalyst, which then attacks the aromatic ring.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of 2,2-Dimethylsuccinic Anhydride: The precursor, 2,2-dimethylsuccinic acid, is dehydrated to form the cyclic anhydride. This is often accomplished using a dehydrating agent such as acetic anhydride or by heating with phosphorus oxychloride.[7][8]

-

Friedel-Crafts Acylation: The synthesized 2,2-dimethylsuccinic anhydride is then reacted with benzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to yield the final product.[4][9]

Figure 1: Overall synthesis pathway for this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2,2-Dimethylsuccinic Acid | C₆H₁₀O₄ | 146.14 | 140.5 | - | 597-43-3 |

| 2,2-Dimethylsuccinic Anhydride | C₆H₈O₃ | 128.13 | 29-31[7][10] | 219-220[7][10] | 17347-61-4[11][10] |

| This compound | C₁₂H₁₄O₃ | 206.24 | Not specified | Not specified | 15116-34-4[12] |

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylsuccinic Anhydride

This protocol is based on the dehydration of 2,2-dimethylsuccinic acid.

Materials:

-

2,2-Dimethylsuccinic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place 2,2-dimethylsuccinic acid in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the acetic acid and excess acetic anhydride by distillation.

-

The resulting crude 2,2-dimethylsuccinic anhydride can be purified by vacuum distillation.[7]

Protocol 2: Synthesis of this compound

This protocol details the Friedel-Crafts acylation of benzene.

Materials:

-

2,2-Dimethylsuccinic anhydride

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) (as solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of substituted benzene (1.5 equivalents) to the stirred suspension.[9]

-

To this mixture, add a solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Stir overnight.[9]

-

After the reaction is complete, cool the mixture to 0 °C and quench the reaction by slowly adding iced water, followed by the addition of 18% aqueous HCl. Stir until no precipitate is observed.[9]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[9]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

-

The crude this compound can be purified by flash column chromatography.[9]

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.

-

Dichloromethane is a volatile and potentially harmful solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of benzene with 2,2-dimethylsuccinic anhydride is a reliable and effective method. The provided protocols offer a detailed guide for researchers to successfully synthesize this compound. Careful attention to anhydrous conditions is critical for the success of the Friedel-Crafts acylation step. The final product is a versatile intermediate for further synthetic applications in drug discovery and materials science.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,2-Dimethylsuccinic anhydride, CAS No. 17347-61-4 - iChemical [ichemical.com]

- 11. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 15116-34-4|this compound|BLD Pharm [bldpharm.com]

Application Note: High-Purity Purification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid via Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a keto-carboxylic acid of interest in organic synthesis and pharmaceutical research. Achieving high purity of this compound is crucial for subsequent reactions and biological assays. Recrystallization is a robust and scalable technique for the purification of solid organic compounds.[1][2] This protocol provides a detailed method for the purification of this compound using a mixed-solvent recrystallization technique, which is effective for compounds with moderate solubility in common solvents.

Key Experimental Protocol: Recrystallization

This protocol employs a solvent/anti-solvent system to achieve high-purity crystals. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For keto-acids, solvent systems such as ethanol/water can be particularly effective.[3]

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass rod

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal volume of hot ethanol to dissolve the solid completely with gentle heating and stirring. Ethanol acts as the "good" solvent in which the compound is highly soluble.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a separate Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble matter. This step is crucial to prevent premature crystallization of the product on the filter paper.

-

Addition of Anti-Solvent: To the hot, clear solution, add deionized water (the "anti-solvent" or "poor" solvent) dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

-

Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated solution at a high temperature, which promotes the formation of well-defined crystals.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

-

Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities. It is critical to use a minimal amount of cold solvent to avoid significant loss of the purified product.[3]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by its melting point.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Solvent System | Ethanol/Water | Ethanol is the primary solvent; water is the anti-solvent. |

| Initial Solvent | Hot Ethanol | Use the minimum volume required for complete dissolution. |

| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of larger, purer crystals. |

| Washing Solvent | Ice-cold Ethanol/Water mixture | Minimizes product loss during washing. |

| Purity Assessment | Melting Point | A sharp melting point indicates high purity. |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Quantification of 2,2-Dimethyl-4-oxo-4-phenylbutanoic Acid using High-Performance Liquid Chromatography (HPLC)

Introduction

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid is a keto-carboxylic acid derivative with potential applications as a building block in the synthesis of pharmaceutical compounds. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, specific, and suitable for routine analysis in a research or industrial setting. While direct validated methods for this specific analyte are not widely published, the presented protocol is based on established analytical principles for structurally similar compounds such as ketoprofen and other phenyl-keto acids.[1][2][3][4]

Principle

The analytical method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, which is anticipated to be around 254 nm due to the presence of the phenyl group.[5][6]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Phosphoric acid, HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) |

| Gradient Program | 0-2 min: 60% A, 40% B2-10 min: Linear gradient to 20% A, 80% B10-12 min: Hold at 20% A, 80% B12-13 min: Return to 60% A, 40% B13-15 min: Equilibration at 60% A, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Sample Preparation

-

Dissolution: Accurately weigh the sample containing this compound.

-

Extraction: Dissolve the sample in methanol.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-